Dilithium dodecenylsuccinate

Description

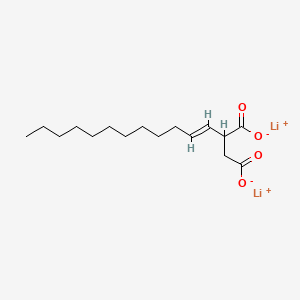

Dilithium dodecenylsuccinate (CAS No. 57195-23-0) is a lithium salt derived from dodecenylsuccinic acid, characterized by a 12-carbon alkenyl chain attached to a succinate backbone.

Properties

CAS No. |

57195-23-0 |

|---|---|

Molecular Formula |

C16H26Li2O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

dilithium;2-[(E)-dodec-1-enyl]butanedioate |

InChI |

InChI=1S/C16H28O4.2Li/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |

InChI Key |

VBCCNQNWGQWHKK-YHPRVSEPSA-L |

Isomeric SMILES |

[Li+].[Li+].CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-] |

Canonical SMILES |

[Li+].[Li+].CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium dodecenylsuccinate typically involves the reaction of dodecenylsuccinic acid with lithium reagents. One common method is the reaction of dodecenylsuccinic acid with lithium hydroxide or lithium carbonate under controlled conditions to form the dilithium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality.

Chemical Reactions Analysis

Oxidation Reactions

DDS undergoes oxidation to form carboxylates, particularly under acidic conditions. Chromium(VI) reagents (e.g., CrO₃, Na₂Cr₂O₇) are commonly used, where the dodecenyl chain may oxidize to yield aldehydes or carboxylic acids. For instance, oxidation of the double bond in the dodecenyl group could produce epoxides or diols . The reaction mechanism involves the reduction of Cr(VI) to Cr(III), as seen in similar organic oxidation processes .

Reduction Reactions

Reduction of DDS typically employs agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can yield hydrocarbons by reducing ester groups or the dodecenyl chain. For example, reduction of the succinate moiety may produce alcohol derivatives. The choice of reagent and reaction conditions (e.g., temperature, solvent) determines the final product’s stability and functionality.

Substitution Reactions

The lithium ions in DDS can be replaced by other metals or organic groups, enabling the synthesis of diverse organometallic compounds. Substitution reactions often involve organic halides (e.g., RX, where X = Cl, Br) under inert atmospheres. For instance, DDS may react with alkyl halides to form substituted succinates, altering its reactivity and solubility.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals that DDS-modified materials exhibit enhanced thermal stability compared to unmodified counterparts. For example, C8-BC-8h films displayed a maximum decomposition temperature (Tₘₐₓ) of 384°C, attributed to crosslinking effects that offset reduced hydrogen bonding .

Thermal Decomposition Data

| Sample | T₅% (°C) | T₅₀% (°C) | Tₘₐₓ (°C) |

|---|---|---|---|

| Pristine BC | 250 | 300 | 338 |

| C8-BC-8h | 280 | 320 | 384 |

| C12-BC-3h | 275 | 315 | 370 |

| Table 2: Thermal stability of DDS-modified bacterial cellulose films . |

Reactions with Acids/Bases

DDS reacts with strong acids (e.g., H₂SO₄) to form lithium sulfate and hydrogen gas, as lithium ions are highly reactive:

In basic conditions, DDS may hydrolyze to release lithium hydroxide, though such reactions are less common due to its esterified structure .

Scientific Research Applications

Dilithium dodecenylsuccinate has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolithium compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dilithium dodecenylsuccinate involves its interaction with molecular targets through its lithium atoms and dodecenylsuccinate moiety. The lithium atoms can coordinate with various functional groups, facilitating reactions and interactions. The dodecenylsuccinate moiety provides stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Other Dilithium Carboxylates

Dilithium dodecenylsuccinate belongs to a broader family of dilithium carboxylates. Key comparisons include:

| Property | This compound | Dilithium Succinate (CAS 16090-09-8) | Dilithium Fumarate (CAS 246-478-6) |

|---|---|---|---|

| Structure | C12-alkenyl chain + succinate | Succinate (no alkyl chain) | Trans-unsaturated dicarboxylate |

| Solubility | Likely low in polar solvents | High in water | Moderate in polar solvents |

| Applications | Surfactants, polymer modifiers | Electrolytes, pharmaceuticals | Catalysts, battery materials |

| Thermal Stability | High (due to hydrophobic chain) | Moderate | High (conjugated double bond) |

Key Findings :

- The dodecenyl chain enhances hydrophobicity, reducing water solubility compared to simpler succinates like dilithium succinate .

- Unlike dilithium fumarate, which benefits from conjugated double bonds for redox activity in batteries, the alkenyl chain in dodecenylsuccinate may limit ionic conductivity but improve compatibility with organic matrices .

Comparison with Other Dodecenylsuccinate Salts

Dodecenylsuccinic acid forms salts with diverse cations, altering properties significantly:

| Compound | Cation | Key Properties | Applications |

|---|---|---|---|

| This compound | Li⁺ | High thermal stability, low toxicity | Potential surfactants, energy storage |

| Bis(phenylmercury) dodecenylsuccinate (CAS 27236-65-3) | Hg²⁺ | Toxic, restricted in EU (≥0.01% Hg by weight) | Polyurethane catalysts (historically) |

| Sodium dodecenylsuccinate | Na⁺ | High water solubility, surfactant properties | Detergents, emulsifiers |

Key Findings :

- Mercury-based derivatives, like bis(phenylmercury) dodecenylsuccinate, are restricted in the EU due to toxicity, highlighting the advantage of lithium’s lower environmental impact .

- Sodium salts are more water-soluble, favoring detergent applications, whereas lithium’s smaller ionic radius may enhance electrochemical performance in solid-state systems .

Comparison with Succinate Esters

Succinate esters differ in reactivity and applications due to esterification:

| Compound | Type | Key Properties | Applications |

|---|---|---|---|

| This compound | Salt (ionic) | Ionic conductivity, thermal stability | Energy storage, polymer additives |

| Diethylhexyl succinate (CAS 2915-57-3) | Ester (covalent) | Low polarity, plasticizing effect | Plasticizers, lubricants |

Key Findings :

- Ionic dilithium salts exhibit higher thermal stability (>200°C) compared to esters like diethylhexyl succinate, which degrade at lower temperatures .

- Esters are preferred in plastics and lubricants, whereas lithium salts are explored for lithium-ion battery electrolytes or solid polymer electrolytes .

Biological Activity

Dilithium dodecenylsuccinate (DDS) is a compound that has garnered attention for its potential biological activities and applications in various fields including chemistry, biology, and medicine. This article provides a comprehensive overview of the biological activity of DDS, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organolithium compound characterized by its dodecenyl group and two lithium atoms. The presence of lithium contributes to its unique reactivity, while the dodecenyl moiety enhances its stability and interaction with biological targets.

The mechanism of action of DDS involves its interaction with biomolecules through lithium coordination. The lithium atoms can bind to various functional groups within proteins or nucleic acids, facilitating biochemical reactions that may lead to therapeutic effects. The dodecenyl group provides a hydrophobic character that can influence membrane interactions, potentially enhancing drug delivery capabilities.

Biological Activities

Research indicates that DDS exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that DDS can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Preliminary investigations indicate that DDS may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Drug Delivery Systems : Due to its ability to form complexes with various drugs, DDS is being explored as a carrier for targeted drug delivery.

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted by researchers explored the neuroprotective effects of DDS in a model of oxidative stress. The results demonstrated that treatment with DDS significantly reduced markers of oxidative damage in neuronal cells compared to untreated controls. This suggests that DDS may have potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DDS, it is essential to compare it with similar compounds:

Table 2: Comparison with Similar Organolithium Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Dilithium succinate | Lacks dodecenyl group | Limited biological activity |

| Dilithium 1,3-butadiene | Similar lithium structure but different moiety | Different reactivity profile |

This compound stands out due to its unique dodecenyl group, which imparts distinct chemical properties and enhances its reactivity compared to other organolithium compounds.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Therapeutic Applications : Further studies are needed to explore the full therapeutic potential of DDS in various diseases.

- Mechanistic Studies : Understanding the precise mechanisms through which DDS exerts its biological effects will be critical for developing effective applications.

- Formulation Development : Research into formulating DDS with other therapeutic agents could enhance its efficacy as a drug delivery system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.